molecular formula C18H25N3OS B5484247 3-(isobutylthio)-1-(4-morpholinyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile

3-(isobutylthio)-1-(4-morpholinyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile

Cat. No.: B5484247
M. Wt: 331.5 g/mol
InChI Key: QSKAUCNYRLUPRN-UHFFFAOYSA-N
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Description

Compounds with morpholinyl and isoquinoline structures are often used in medicinal chemistry due to their wide range of biological activities . The morpholinyl group is a common motif in pharmaceuticals and agrochemicals, and it often enhances water solubility and bioavailability . Isoquinoline is a heterocyclic aromatic organic compound similar to naphthalene and is often used as a building block for more complex molecules .


Chemical Reactions Analysis

The chemical reactions involving your compound would depend on its functional groups and reaction conditions. As a general rule, the morpholinyl group is stable under a variety of conditions, but it can undergo reactions at the nitrogen atom .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted based on its structure. For example, the presence of the morpholinyl group might enhance water solubility and bioavailability .

Mechanism of Action

The mechanism of action would depend on the biological target of your compound. Compounds with similar structures have shown a wide range of biological activities, including anticancer, antiviral, and antibacterial effects .

Safety and Hazards

The safety and hazards of a compound depend on its structure and properties. It’s important to handle all chemicals with care and to follow safety protocols. Unfortunately, without specific data for your compound, I can’t provide detailed safety information .

Properties

IUPAC Name

3-(2-methylpropylsulfanyl)-1-morpholin-4-yl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3OS/c1-13(2)12-23-18-16(11-19)14-5-3-4-6-15(14)17(20-18)21-7-9-22-10-8-21/h13H,3-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSKAUCNYRLUPRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CSC1=C(C2=C(CCCC2)C(=N1)N3CCOCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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